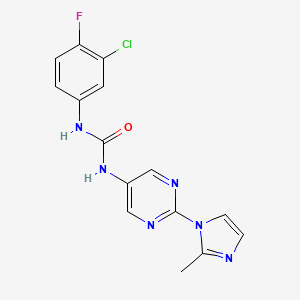

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Description

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN6O/c1-9-18-4-5-23(9)14-19-7-11(8-20-14)22-15(24)21-10-2-3-13(17)12(16)6-10/h2-8H,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVMTRNZPPPVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves the following steps:

Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs to 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea. For instance, derivatives with urea linkages have shown significant antiproliferative activity against various cancer cell lines.

A notable study demonstrated that a related compound exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant bacterial strains. Thiourea derivatives have been reported to exhibit antibacterial activity against pathogens like E. faecalis and K. pneumoniae, with minimum inhibitory concentrations comparable to standard antibiotics .

Agricultural Applications

In agricultural research, compounds with similar frameworks have been investigated for their fungicidal properties. The incorporation of halogenated phenyl groups has been associated with enhanced fungicidal activity against various fungal pathogens .

Anticancer Research

A research article focused on the development of new oxadiazole derivatives found that modifications to the urea moiety significantly impacted biological activity, leading to enhanced efficacy in vitro against multiple cancer types . This supports the hypothesis that structural variations in similar compounds can lead to improved therapeutic profiles.

Pesticide Development

Another study explored the use of structurally related compounds in pesticide formulations, emphasizing the importance of halogen substitutions in increasing bioactivity . The findings suggest that further investigation into the synthesis of such derivatives could yield effective agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which could include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

- 1-(4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Uniqueness

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

This compound features a chloro-fluorophenyl moiety and an imidazole-pyrimidine structure, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit key enzymes involved in cancer cell proliferation. The specific mechanism often involves the inhibition of kinases such as Aurora A, which is crucial for cell cycle regulation.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substitutions (like chlorine and fluorine) has been associated with enhanced antimicrobial activity.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| A | S. aureus | 0.0039 |

| B | E. coli | 0.025 |

The biological activity of This compound is believed to be mediated through several mechanisms:

- Kinase Inhibition : The compound may act as a type-I inhibitor of kinases, particularly targeting the ATP-binding site, which is crucial for their enzymatic activity.

- Receptor Interaction : It may interact with specific receptors involved in immune responses, such as PD-1/PD-L1 pathways, potentially enhancing immune cell activation against tumors.

- Cell Cycle Disruption : By inhibiting key kinases involved in cell division, the compound can induce cell cycle arrest in cancer cells.

Case Study 1: In Vitro Evaluation

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the para position significantly affected their potency against Aurora A kinase. The compound exhibited a strong dose-dependent response in vitro, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives similar to the target compound were tested against various pathogens. Results indicated that halogenated phenyl groups contributed to increased antibacterial activity, with MIC values suggesting effective inhibition of bacterial growth .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the imidazole-pyrimidine fragment (e.g., 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine) with the 3-chloro-4-fluorophenyl urea moiety. A two-step approach is common:

Urea Formation : React 3-chloro-4-fluorophenyl isocyanate with the pyrimidin-5-amine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .

Cross-Coupling : Use palladium-catalyzed (e.g., Pd(PPh₃)₄) Suzuki-Miyaura coupling to attach substituents to the pyrimidine ring, ensuring regioselectivity .

- Optimization : Apply Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent polarity. For example, flow-chemistry systems can enhance reproducibility and yield .

- Characterization : Confirm purity via HPLC (≥98%, as in ) and structure via ¹H/¹³C NMR (referencing imidazole proton environments ).

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure, particularly for confirming urea linkage geometry and imidazole-pyrimidine orientation (as in similar compounds ).

- NMR Spectroscopy : Key signals include the urea NH protons (δ 8.5–9.5 ppm) and imidazole C-H (δ 7.5–8.0 ppm). Compare with analogous imidazole-urea derivatives .

- HPLC/MS : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts (e.g., unreacted isocyanate ).

Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the urea group.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Track degradation products like 3-chloro-4-fluoroaniline (retention time shifts ).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), buffer pH, and solvent (DMSO concentration ≤0.1%). For kinase inhibition assays, use ATP concentration matching physiological levels .

- Orthogonal Assays : Combine biochemical (e.g., FRET-based) and cellular (e.g., luciferase reporter) assays. Cross-validate with SPR to measure binding kinetics .

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated imidazole derivatives) that may contribute to off-target effects .

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) and target engagement?

- Methodological Answer :

- Molecular Docking : Model the compound into kinase ATP-binding pockets (e.g., JAK2 or EGFR) using crystallographic data from related urea derivatives .

- QSAR Modeling : Train models on analogs with substituent variations (e.g., fluoro vs. chloro on phenyl rings) to predict IC₅₀ values .

- MD Simulations : Assess urea linker flexibility and hydrogen-bond interactions with catalytic lysine residues over 100-ns trajectories.

Q. How can experimental designs determine binding selectivity across kinase family members?

- Methodological Answer :

- Kinome-Wide Profiling : Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Highlight hits with >50% inhibition .

- Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out non-specific binding.

- Alanine Scanning Mutagenesis : Identify critical residues in the ATP-binding pocket by mutating conserved residues (e.g., gatekeeper mutations) and re-measuring IC₅₀ .

Data Contradiction Analysis

Q. Why might this compound exhibit varying solubility profiles in different studies, and how can this be addressed?

- Methodological Answer :

- Solubility Measurement : Use standardized shake-flask methods (pH 7.4 PBS) with LC-UV quantification. Compare with analogs like 1-(3-chloro-4-methylphenyl)-3-aryl ureas .

- Co-Solvent Strategies : Add 10% PEG-400 to aqueous buffers to mimic physiological conditions. Note discrepancies between DMSO stock and aqueous dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.